2-(2,4-dichlorophenoxy)-N-[2-(1H-indol-3-yl)ethyl]acetamide
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Overview
Description
2-(2,4-dichlorophenoxy)-N-[2-(1H-indol-3-yl)ethyl]acetamide is a synthetic organic compound that combines a dichlorophenoxy group with an indole moiety
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, are often involved in various biological processes .
Mode of Action
Indole derivatives are known to act as serotonin release agents and enhancers of serotonin activity .
Biochemical Pathways
Indole derivatives are known to be involved in various biological processes .
Pharmacokinetics
The compound’s melting point is 28-31℃, boiling point is 118-120 °c (press: 0003 Torr), and its density is 1187 . These properties may influence its bioavailability.
Result of Action
Indole derivatives are known to have various biological activities .
Action Environment
The compound’s storage conditions are 2-8°c , indicating that temperature may affect its stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-[2-(1H-indol-3-yl)ethyl]acetamide typically involves the reaction of 2,4-dichlorophenoxyacetic acid with an indole derivative. The reaction conditions often include the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide (DMF) under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dichlorophenoxy)-N-[2-(1H-indol-3-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atoms on the phenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
2-(2,4-dichlorophenoxy)-N-[2-(1H-indol-3-yl)ethyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of agrochemicals.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-dichlorophenoxy)propionic acid: A herbicide with similar structural features but different applications.
2-(2,4-dichlorophenoxy)acetic acid: Another herbicide with a similar phenoxy group.
Indole-3-acetic acid: A plant hormone with an indole moiety.
Uniqueness
2-(2,4-dichlorophenoxy)-N-[2-(1H-indol-3-yl)ethyl]acetamide is unique due to its combination of a dichlorophenoxy group and an indole moiety, which imparts distinct chemical and biological properties. This combination allows for diverse applications in various fields, making it a versatile compound for research and development.
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[2-(1H-indol-3-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N2O2/c19-13-5-6-17(15(20)9-13)24-11-18(23)21-8-7-12-10-22-16-4-2-1-3-14(12)16/h1-6,9-10,22H,7-8,11H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPCMAFJEEXEVMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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